
hemoglobin I High Wycombe
Descripción
Historical Context and Initial Identification of Hemoglobin I High Wycombe
Hemoglobin (Hb) I High Wycombe was first reported in 1971 by Boulton and colleagues. researchgate.netresearchgate.net It was identified in an English family from High Wycombe, a town in Buckinghamshire, England, from which it derives its name. tandfonline.comontosight.ai The initial discovery was made during electrophoretic screening, a common method used to separate and identify different proteins, including hemoglobin variants. researchgate.net Subsequent research confirmed its structure and genetic basis. researchgate.nettandfonline.com The variant is considered stable, meaning it does not readily break down and cause the red blood cell destruction (hemolysis) associated with many other hemoglobinopathies. researchgate.netnih.gov
Nomenclature and Classification within Hemoglobin Variants
The naming of hemoglobin variants traditionally follows a system that includes a letter and often the geographical location of its discovery. This compound fits this pattern.
Scientifically, it is classified as a structural variant of the beta-globin chain. The specific biochemical alteration is a point mutation in the beta-globin gene (HBB). ontosight.ai This mutation leads to the substitution of the amino acid lysine with glutamic acid at the 59th position of the beta-globin polypeptide chain. tandfonline.comnih.gov
The formal designations for this variant are:
Protein Level : β59(E3)Lys→Glu tandfonline.comnih.govnih.gov
Genetic Level : HBB:c.178A>G akhav.org.trpsu.edu
Characteristic | Description | Reference |
---|---|---|
Affected Globin Chain | Beta (β) Globin | ontosight.ai |
Amino Acid Substitution | Position 59, Lysine replaced by Glutamic Acid (Lys→Glu) | tandfonline.comnih.gov |
Genetic Mutation | HBB gene, codon 59, AAG → GAG (c.178A>G) | tandfonline.comakhav.org.trpsu.edu |
Classification | Structurally abnormal, stable hemoglobin variant | researchgate.netnih.gov |
Detection Method | Electrophoresis (fast-moving variant), HPLC, DNA sequencing | researchgate.nettandfonline.com |
Global Distribution and Documented Occurrences of this compound
This compound is considered a very rare variant with a wide and sporadic global distribution. It does not appear to be concentrated in any single population. Following its initial discovery in an English family, isolated cases have been documented across different continents and ethnic backgrounds through routine screenings and case studies. researchgate.nettandfonline.com
These documented occurrences include:
An Australian family in 1987. tandfonline.com
A pregnant woman of Malian origin in France, also reported in 1987. researchgate.netnih.gov
The first confirmed case in Japan , identified in a 55-year-old diabetic female in 2000. tandfonline.comtandfonline.com
A single case identified during a ten-year premarital screening program in Antalya, Turkey . akhav.org.tr
The first reported pediatric case in an infant of Mexican-American descent in the United States, published in 2025. nih.gov
The scattered nature of these reports suggests that the mutation has arisen independently in various populations or has been carried through migration over generations. Its carriers are typically heterozygous, meaning they have one normal beta-globin gene and one gene for Hb I High Wycombe, and are usually clinically asymptomatic. tandfonline.comnih.gov
Year of Report | Location/Population | Reference |
---|---|---|
1971 | English family (United Kingdom) | researchgate.netresearchgate.net |
1987 | Australian family | tandfonline.com |
1987 | Woman of Malian origin (in France) | researchgate.netnih.gov |
2000 | Individual in Japan | tandfonline.comtandfonline.com |
2016 | Individual in Antalya, Turkey | akhav.org.tr |
2025 | Infant of Mexican-American descent (in USA) | nih.gov |
Propiedades
Número CAS |
115825-90-6 |
---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
0 |
Sinónimos |
hemoglobin I High Wycombe |
Origen del producto |
United States |
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of Hemoglobin I High Wycombe, and how do they differ from other hemoglobin variants?
- Methodological Approach : Utilize high-resolution techniques such as mass spectrometry and X-ray crystallography to resolve its tertiary structure. Compare amino acid sequences with standard hemoglobin variants (e.g., HbA, HbS) to identify mutations. Functional assays (e.g., oxygen-binding affinity) should be conducted using spectrophotometry .
- Key Considerations : Ensure alignment with International Federation of Clinical Chemistry (IFCC) reference protocols for hemoglobin analysis to maintain reproducibility .
Q. What methodologies are optimal for detecting this compound in clinical and research settings?
- Methodological Approach :
- Genomic Profiling : Use Affymetrix Chromosome Analysis Suite (version 2.0.1.2) for SNP identification and chromosomal mapping .
- Immunoassays : Validate antibody specificity via Western blotting or ELISA, cross-referencing with IFCC-approved HbA1c detection frameworks to avoid false positives .
Advanced Research Questions
Q. How can researchers address experimental design challenges when studying rare hemoglobin variants like this compound?
- Methodological Recommendations :
- Sample Sourcing : Collaborate with biobanks or clinical registries to access rare samples, ensuring ethical compliance (e.g., IRB approvals) .
- Power Analysis : Use statistical tools (e.g., G*Power) to determine minimum sample sizes, accounting for low prevalence .
- Contradiction Mitigation : Compare findings with public databases (e.g., ClinVar) to resolve discrepancies in variant classification .
Q. How should researchers analyze contradictory data on this compound’s biochemical stability?
- Methodological Approach : Apply Analysis of Variance (ANOVA) to assess variability across experimental conditions (e.g., pH, temperature). Use Tukey’s post-hoc test to identify outlier datasets .
- Contextual Factors : Report instrumentation details (e.g., HPLC vs. capillary electrophoresis) and calibration standards (e.g., IFCC-certified reference materials) to trace inconsistencies .
Q. What comparative frameworks are suitable for evaluating this compound’s clinical significance against other hemoglobinopathies?
- Methodological Recommendations :
- Meta-Analysis : Aggregate data from cohort studies using PRISMA guidelines, focusing on parameters like hematocrit levels and hemolytic rates .
- In Silico Modeling : Predict pathogenicity via tools like PolyPhen-2 or SIFT, validated against clinical phenotypes in OMIM .
Q. How can researchers validate novel detection assays for this compound in heterogeneous populations?
- Methodological Approach :
- Multicenter Trials : Standardize protocols across labs using IFCC reference materials to ensure inter-laboratory consistency .
- Limit of Detection (LoD) : Calculate via serial dilutions of synthetic hemoglobin peptides, with cross-validation using mass spectrometry .
Q. What statistical models best elucidate the impact of genetic modifiers on this compound’s expression?
- Methodological Recommendations :
- Machine Learning : Train algorithms on genomic datasets (e.g., 1000 Genomes Project) to identify epistatic interactions .
- Cohort Stratification : Use Cox proportional hazards models to correlate genetic variants with clinical outcomes (e.g., anemia severity) .
Q. What are the challenges in standardizing this compound measurements across global research consortia?
- Key Issues :
- Matrix Effects : Address variability in whole-blood vs. lysate samples by harmonizing pre-analytical protocols (e.g., centrifugation speed) .
- Unit Harmonization : Adopt IFCC-approved units (mmol/mol) to replace legacy systems (e.g., %HbA1c) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.